molecular formula C23H18N2O5 B12193509 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B12193509
M. Wt: 402.4 g/mol
InChI Key: MGLHZYUDZVMHNM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is unique due to its combination of a chromen-4-one core, a pyridine ring, and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18N2O5/c1-28-20-5-3-15(11-22(20)29-2)21-13-18(26)17-12-16(4-6-19(17)30-21)25-23(27)14-7-9-24-10-8-14/h3-13H,1-2H3,(H,25,27)

InChI Key

MGLHZYUDZVMHNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)OC

Origin of Product

United States

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